molecular formula C17H18O3 B11008476 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one

8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one

Cat. No.: B11008476
M. Wt: 270.32 g/mol
InChI Key: FLPGOCTWIIUWBK-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one is a complex organic compound belonging to the class of pyranochromenes. Pyranochromenes are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one typically involves multiple steps. One common synthetic route starts with resorcinol, which reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate then reacts with 2-methylbut-3-yn-2-ol, followed by a Claisen rearrangement to yield 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar compounds to 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one include other pyranochromenes like deguelin, glyinflanin K, and glyasperin M. These compounds share structural similarities but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific chemical structure and the resulting biological properties.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

5,5-dimethyl-4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C17H18O3/c1-17(2)7-6-10-8-13-11-4-3-5-12(11)16(18)19-15(13)9-14(10)20-17/h8-9H,3-7H2,1-2H3

InChI Key

FLPGOCTWIIUWBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=O)C4=C3CCC4)C

Origin of Product

United States

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